molecular formula C11H10N2O4 B1412396 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide CAS No. 37151-24-9

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide

Cat. No. B1412396
CAS RN: 37151-24-9
M. Wt: 234.21 g/mol
InChI Key: KQAZNNRWXVRUQO-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide (DMNO) is a chemical compound that has recently gained attention due to its potential applications in the field of scientific research. DMNO is a nitro-aromatic compound that has been studied for its ability to interact with proteins and enzymes, as well as its ability to act as an inhibitor of certain biochemical processes.

Scientific Research Applications

Oxidative Nucleophilic Substitution

The carbanion derived from 4,5-dihydro-1,3-oxazole demonstrates a unique reactivity pattern when it interacts with nitroarenes. The resulting products, after undergoing specific oxidative conditions, yield para-substituted nitroarenes and phenols, highlighting an interesting aspect of 4,5-dimethyl-oxazole derivatives in synthetic chemistry (Florio et al., 2006).

Magnetic and Structural Properties of 2p-3d Complexes

The synthesis of 2p-3d complexes using 4,5-dimethyltriazole nitronyl nitroxide radical has contributed to the understanding of magnetic properties in coordination chemistry. The antiferromagnetic coupling observed between metal ions and radicals in these complexes, along with their unique structural configurations, offers insights into the behavior of such complexes under magnetic fields (Shi et al., 2020).

Catalytic Applications in Nitroarene Reduction

Half-sandwich cycloruthenated complexes derived from 4,5-dihydrooxazoles, including those with a dimethyl substituent, have showcased promising catalytic activities in the reduction of nitroarenes. The broad substrate and functional group compatibility of these complexes highlight their potential in catalytic transformations, offering a versatile tool for chemical synthesis (Jia et al., 2016).

Electron Transport Materials in OLEDs

Benzobisoxazole-based compounds, including those with dimethyl substitution, have demonstrated significant potential in the field of organic electronics. The high thermal stability and ambipolar transport properties of these materials make them suitable for use in high-efficiency deep-red phosphorescent OLEDs, indicating their role in advancing display technologies (Yin et al., 2015).

Safety And Hazards

The Safety Data Sheet (SDS) for 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls .

properties

IUPAC Name

4,5-dimethyl-2-(2-nitrophenyl)-3-oxido-1,3-oxazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-8(2)17-11(12(7)14)9-5-3-4-6-10(9)13(15)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAZNNRWXVRUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC=CC=C2[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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